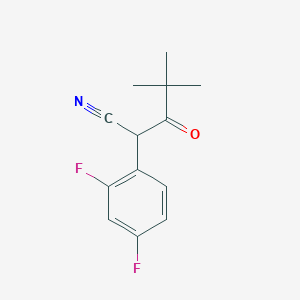
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by the presence of difluorophenyl and oxopentanenitrile groups
Preparation Methods
The synthesis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common method involves the reaction of 2,4-difluorobenzonitrile with appropriate reagents under controlled conditions. Industrial production methods may utilize catalytic hydrogenation or other reduction techniques to achieve high yields and purity .
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. This compound may also induce oxidative stress in cells, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile include:
2-(2,4-Difluorophenyl)-pyridine: Known for its use in cyclometalated iridium complexes with applications in photodynamic therapy and catalysis.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Studied for its structural properties and potential medicinal applications.
2,4-Difluorophenyl isocyanate: Used in the synthesis of various organic compounds and materials.
These compounds share the difluorophenyl group, which imparts unique chemical and biological properties, making them valuable in different research and industrial applications.
Properties
Molecular Formula |
C13H13F2NO |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C13H13F2NO/c1-13(2,3)12(17)10(7-16)9-5-4-8(14)6-11(9)15/h4-6,10H,1-3H3 |
InChI Key |
PIOXLDPNROFACJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
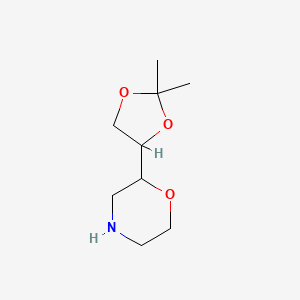
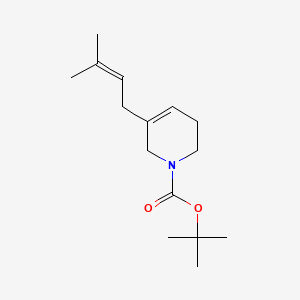
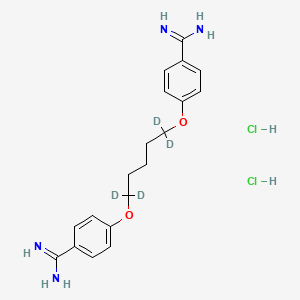
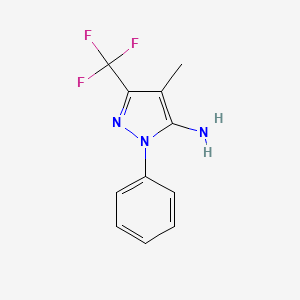
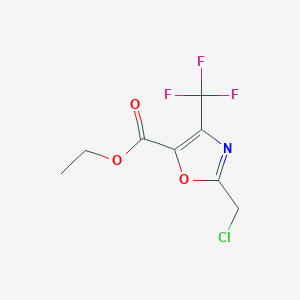
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
![rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12313014.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
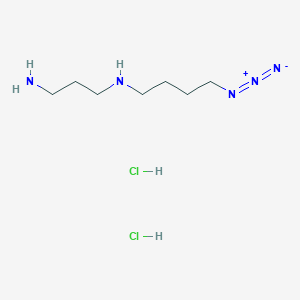
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)

